Pomalidomide-PEG4-Ph-NH2

PROTAC Linker Optimization p300/CBP Degradation

Choose Pomalidomide-PEG4-Ph-NH2 for its pre-optimized CRBN ligand-linker module that eliminates iterative synthetic burden. The PEG4 spacer is empirically validated in p300/CBP degrader libraries to maximize degradation efficiency over shorter or longer PEG variants. The terminal aniline enables direct, high-yield conjugation to aldehyde/ketone-bearing warheads without copper catalysts, compatible with automated synthesis platforms. Cross-species CRBN binding fidelity supports seamless murine-to-human translation. Each batch includes a certificate of analysis (purity ≥98%) for unambiguous publication citation.

Molecular Formula C27H32N4O8
Molecular Weight 540.6 g/mol
Cat. No. B560565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG4-Ph-NH2
Molecular FormulaC27H32N4O8
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOC4=CC=C(C=C4)N
InChIInChI=1S/C27H32N4O8/c28-18-4-6-19(7-5-18)39-17-16-38-15-14-37-13-12-36-11-10-29-21-3-1-2-20-24(21)27(35)31(26(20)34)22-8-9-23(32)30-25(22)33/h1-7,22,29H,8-17,28H2,(H,30,32,33)
InChIKeyQTFDOBJYFQFDIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-PEG4-Ph-NH2: A Pre‑Conjugated CRBN Ligand‑Linker Building Block for Accelerated PROTAC Synthesis


Pomalidomide-PEG4-Ph-NH2 (CAS 1818885-63-0) is a synthesized E3 ligase ligand‑linker conjugate that incorporates a pomalidomide‑based cereblon (CRBN) recruiting ligand tethered via a four‑unit polyethylene glycol (PEG4) spacer to a terminal aniline (Ph‑NH₂) functional group [1]. This bifunctional molecule is purpose‑built for proteolysis‑targeting chimera (PROTAC) discovery, providing a pre‑assembled CRBN ligand‑linker module with a primary aromatic amine ready for direct conjugation to carboxylic acid‑bearing target‑protein ligands . The PEG4 linker enhances aqueous solubility and conformational flexibility, while the pomalidomide moiety retains high‑affinity binding to CRBN (Kd ≈ 1.4 μM; IC₅₀,TE ≈ 0.30 μM for target engagement), the E3 ubiquitin ligase that directs proteins for proteasomal degradation [2].

Why Pomalidomide-PEG4-Ph-NH2 Cannot Be Casually Replaced by Shorter Linkers or Alternative CRBN Ligands


Generic substitution of CRBN ligand‑linker modules in PROTAC development is contraindicated because ternary complex formation is exquisitely sensitive to linker length, composition, and ligand exit vector . Even minor alterations in linker atom count can shift the spatial orientation between the target protein and E3 ligase, altering degradation efficiency or inducing a hook effect at high concentrations [1]. In a systematic p300/CBP degrader library, compound 18i—which employed a PEG4 linker conjugated to pomalidomide—emerged as the most effective degrader, while shorter or longer PEG variants produced inferior degradation outcomes [2]. Additionally, CRBN ligands exhibit differential intrinsic binding affinities: pomalidomide demonstrates stronger target engagement (IC₅₀,TE = 0.30 μM) than lenalidomide (IC₅₀,TE = 0.86 μM), establishing a higher-avidity starting point that linker conjugates must preserve [3]. Consequently, the pre‑optimized Pomalidomide-PEG4-Ph-NH₂ module offers a validated scaffold that mitigates the iterative synthetic burden and biological variability inherent in ad‑hoc linker‑ligand assembly.

Quantitative Evidence Guide: Verified Differentiation of Pomalidomide-PEG4-Ph-NH2 for PROTAC Procurement


PEG4 Linker Length Validation: Optimal Degradation Efficacy in p300/CBP Degrader Library

A systematic p300/CBP degrader library evaluated pomalidomide conjugated through various PEG linker lengths to A‑485, a p300/CBP ligand. Degradation efficacy was assessed in MM1.S myeloma cells [1]. Compound 18i, which contains a PEG4 linker conjugated to pomalidomide, was identified as the most effective p300 degrader within the series [1]. The study explicitly concluded that linker length greater than 10 atoms afforded enhanced degradation [1].

PROTAC Linker Optimization p300/CBP Degradation CRBN PEG Linker Length

Terminal Aniline (Ph-NH₂) Enables High-Throughput Reductive Amination Conjugation Workflows

Pomalidomide-PEG4-Ph-NH₂ terminates in a primary aromatic amine (Ph-NH₂), a functional group explicitly selected for compatibility with reductive amination conjugation to aldehydes or ketones . Sigma-Aldrich markets the CRBN-PEG4 reagent cartridge (Synple-P004), which contains this exact ligand‑linker conjugate pre‑loaded for automated PROTAC synthesis via reductive amination . In contrast, common alternatives such as Pomalidomide-PEG4-Azide require copper‑catalyzed or strain‑promoted click chemistry, which may introduce copper toxicity concerns or steric constraints from bulky triazole linkers; carboxyl‑terminated variants (e.g., Pomalidomide-PEG5-CO₂H) necessitate amide coupling reagents and additional activation steps .

PROTAC Synthesis Reductive Amination High-Throughput Chemistry Automated Synthesis Amine Conjugation

Provenance‑Defined Building Block with Commercial-Grade Purity and Bulk Availability

Pomalidomide-PEG4-Ph-NH₂ is manufactured and supplied as a defined chemical entity with a validated CAS registry number (1818885-63-0), molecular weight of 540.57 Da, and molecular formula C₂₇H₃₂N₄O₈ [1]. Multiple commercial vendors (including MedChemExpress, TargetMol, Adooq, and XcessBio) provide this compound with purity specifications of ≥98%, supported by batch‑specific certificates of analysis [2]. The compound is available in research quantities (5 mg to 500 mg) and larger bulk packaging upon request, with established storage conditions (−20°C, desiccated) that maintain stability for up to 36 months in lyophilized form [2]. This contrasts with custom‑synthesized or in‑house prepared ligand‑linker conjugates, which may lack standardized purity documentation and batch‑to‑batch reproducibility metrics.

PROTAC Building Blocks Chemical Procurement Quality Control Bulk Synthesis Reproducibility

CRBN Ligand Affinity Baseline: Pomalidomide Demonstrates Superior Cellular Target Engagement Versus Lenalidomide

The pomalidomide moiety in Pomalidomide-PEG4-Ph-NH₂ retains the intrinsic CRBN binding properties of the parent immunomodulatory drug [1]. Quantitative comparison of CRBN ligands reveals that pomalidomide exhibits a Kd of 1.4 μM and a cellular target engagement IC₅₀,TE of 0.30 μM, whereas lenalidomide—an alternative CRBN ligand frequently employed in PROTAC design—shows a significantly higher IC₅₀,TE of 0.86 μM under identical assay conditions [1]. This represents a 2.9‑fold improvement in cellular CRBN engagement potency for pomalidomide over lenalidomide [1].

CRBN E3 Ligase Target Engagement IMiD Binding Affinity

Structural Homology and CRBN Binding Site Conservation Across Human and Mouse Orthologs

Intrinsic tryptophan fluorescence assays demonstrate that human and mouse cereblon (CRBN) bind immunomodulatory imide drugs (IMiDs) including pomalidomide, lenalidomide, and thalidomide with similar affinities [1]. The human CRBN thalidomide‑binding domain (TBD) and the mouse CRBN-TBD (harboring E377V/V388I substitutions) exhibit comparable binding profiles across all three IMiDs, confirming that the canonical thalidomide‑binding pocket is structurally conserved between species [1].

CRBN Species Cross-Reactivity IMiD Binding Affinity Preclinical Models

Optimal Research and Industrial Deployment Scenarios for Pomalidomide-PEG4-Ph-NH2


High-Throughput PROTAC Library Synthesis via Automated Reductive Amination

The terminal aromatic amine (Ph-NH₂) of Pomalidomide-PEG4-Ph-NH₂ is purpose‑matched for reductive amination conjugation to aldehyde‑ or ketone‑bearing target‑protein ligands . This chemistry is fully compatible with the Synple automated synthesis platform, which employs a pre‑loaded CRBN-PEG4 reagent cartridge containing this exact building block alongside a supported cyanoborohydride reducing agent and SCX purification media . Laboratories engaged in parallel PROTAC library generation can leverage this workflow to produce dozens of degrader candidates in a single day without manual optimization of individual coupling reactions, a productivity advantage not readily achievable with azide‑ or carboxyl‑terminated alternatives that require copper catalysts or separate activation steps .

Optimization of Linker Length in CRBN‑Recruiting Degrader Campaigns

Empirical evidence from p300/CBP degrader development demonstrates that linker length critically governs degradation efficiency, with the PEG4‑containing conjugate (compound 18i) proving most effective among a library of linker variants [1]. Pomalidomide-PEG4-Ph-NH₂ provides a validated PEG4 starting point for structure‑activity relationship (SAR) exploration. Investigators can utilize this pre‑conjugated module as a positive control scaffold, then systematically compare degradation outcomes against shorter PEG variants (e.g., PEG2, PEG3) or longer PEG variants (e.g., PEG5, PEG6) to empirically determine optimal linker geometry for their specific target protein [1]. This evidence‑based approach reduces the synthetic burden of de‑novo linker optimization.

Cross‑Species Preclinical Validation of CRBN‑Based PROTACs

The conservation of CRBN binding affinity for pomalidomide between human and mouse orthologs supports the use of Pomalidomide-PEG4-Ph-NH₂‑derived PROTACs in murine preclinical models [2]. Because the pomalidomide moiety engages mouse CRBN with comparable affinity to human CRBN, degradation efficacy observed in mouse xenograft or transgenic models is more likely to translate to human therapeutic settings without requiring species‑specific ligand optimization [2]. This cross‑species fidelity is a procurement‑relevant differentiator, as it permits a single building block investment to serve both in‑vitro human cell assays and in‑vivo murine efficacy studies.

Reproducible Publication‑Grade PROTAC Synthesis with Validated Purity Documentation

Peer‑reviewed publication of PROTAC data increasingly requires explicit disclosure of compound purity, batch identity, and synthetic provenance. Pomalidomide-PEG4-Ph-NH₂ is supplied with a batch‑specific certificate of analysis documenting purity ≥98% and a defined CAS registry number (1818885-63-0), enabling unambiguous citation in experimental sections [3]. This traceability mitigates reviewer concerns regarding irreproducible degradation data arising from impurities or undefined ligand‑linker composition. In contrast, in‑house synthesized CRBN‑linker conjugates often lack standardized purity metrics and batch documentation, complicating manuscript review and subsequent replication efforts.

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